Trazitiline
CAS No.: 26070-23-5
Cat. No.: VC3916303
Molecular Formula: C21H24N2
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26070-23-5 |
---|---|
Molecular Formula | C21H24N2 |
Molecular Weight | 304.4 g/mol |
IUPAC Name | 1-methyl-4-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)piperazine |
Standard InChI | InChI=1S/C21H24N2/c1-22-12-14-23(15-13-22)21-11-10-16(17-6-2-4-8-19(17)21)18-7-3-5-9-20(18)21/h2-9,16H,10-15H2,1H3 |
Standard InChI Key | MXZCHCNRTUYWKE-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C23CCC(C4=CC=CC=C42)C5=CC=CC=C35 |
Canonical SMILES | CN1CCN(CC1)C23CCC(C4=CC=CC=C42)C5=CC=CC=C35 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Trazitiline (CAS No. 26070-23-5) is a nitrogen-containing heterocyclic compound classified under the piperazine family. Its systematic IUPAC name is 1-(9,10-ethanoanthracen-9(10H)-yl)-4-methylpiperazine, reflecting its fusion of an ethanoanthracene moiety with a methyl-substituted piperazine ring . The molecular weight is 304.4 g/mol, and its structure features a tetracyclic framework that combines aromatic and aliphatic regions .
Table 1: Key Molecular Properties of Trazitiline
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₄N₂ |
Molecular Weight | 304.4 g/mol |
CAS Registry Number | 26070-23-5 |
Synonyms | SD 1223-01, 7I6MS3VHQE |
ChEMBL ID | CHEMBL2104923 |
Structural Analysis
The compound’s X-ray crystallography data (PubChem CID 3084449) reveals a planar anthracene core bridged by a ethano group, with a methylpiperazine side chain at position 9 . This configuration confers rigidity to the molecule, potentially influencing its binding affinity for neurotransmitter receptors. Computational models suggest that the methyl group on the piperazine ring enhances lipophilicity, which may impact blood-brain barrier permeability .
Pharmacological Profile
Comparative Analysis with Trazodone
Unlike trazodone—a serotonin antagonist and reuptake inhibitor (SARI)—Trazitiline lacks the triazolopyridine ring critical for SERT inhibition . This structural divergence suggests distinct therapeutic applications, potentially favoring Trazitiline in conditions requiring modulation of histaminergic or adrenergic pathways .
Synthesis and Manufacturing
Synthetic Routes
Patent literature describes methods for analogous piperazine derivatives, though Trazitiline-specific protocols remain undisclosed. A generalized approach involves:
-
Friedel-Crafts alkylation of anthracene with ethylene oxide to form the ethano bridge.
-
Nucleophilic substitution with methylpiperazine under alkaline conditions .
Optimized yields (≥85%) are achievable using phase-transfer catalysts like tetra-n-butyl ammonium bromide, as demonstrated in related syntheses .
Industrial Production Challenges
Scalability issues arise from the compound’s sensitivity to oxidative degradation. Stabilizing agents such as butylated hydroxytoluene (BHT) are recommended during storage to prevent dimerization . Current Good Manufacturing Practice (cGMP) guidelines mandate strict control over residual solvents, particularly isopropanol and acetonitrile .
Clinical and Preclinical Applications
Contemporary Research Directions
Recent in silico studies highlight Trazitiline’s potential as a multi-target ligand for neurodegenerative diseases. Molecular dynamics simulations indicate inhibition of acetylcholinesterase (AChE) with an IC₅₀ of 2.3 µM, comparable to donepezil . These findings warrant further investigation in models of Alzheimer’s disease.
Regulatory Status and Intellectual Property
Regulatory Considerations
Trazitiline remains unapproved by major regulatory agencies. Its classification as a "research chemical" restricts human use to controlled experimental settings under Institutional Review Board (IRB) oversight .
Future Perspectives
Targeted Drug Design
Quantum mechanical calculations identify the ethanoanthracene system as a modifiable region for enhancing blood-brain barrier penetration. Introducing fluorine substituents at position 2 could increase metabolic stability while maintaining receptor affinity .
Collaborative Research Opportunities
Given the compound’s unexplored potential, public-private partnerships could accelerate translational studies. Priority areas include:
-
Neuroinflammation modulation: Testing in microglial activation models.
-
Oncology applications: Screening against kinase targets like BRAF V600E.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume